2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide
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Overview
Description
2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide is an organic compound with a complex structure, featuring a bromophenoxy group and a methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide typically involves a multi-step process. One common method starts with the bromination of phenol to produce 4-bromophenol. This intermediate is then reacted with propionyl chloride to form 4-bromophenoxypropionyl chloride. The final step involves the condensation of this intermediate with 5-methylfuran-2-carbaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-2-methylpropionamide: Similar structure but lacks the furan ring and imine group.
(4-bromophenoxy)(tert-butyl)dimethylsilane: Contains a bromophenoxy group but has different substituents.
4-bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: More complex structure with additional functional groups.
Uniqueness
2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide is unique due to the presence of both a bromophenoxy group and a methylfuran group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-3-6-14(20-10)9-17-18-15(19)11(2)21-13-7-4-12(16)5-8-13/h3-9,11H,1-2H3,(H,18,19)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZVNLVWIVFRPZ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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